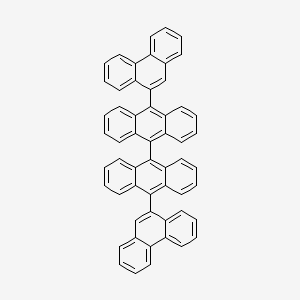
10,10'-Di(phenanthren-9-yl)-9,9'-bianthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,10’-Di(phenanthren-9-yl)-9,9’-bianthracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of two anthracene units connected through a central phenanthrene moiety, making it a fascinating subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Di(phenanthren-9-yl)-9,9’-bianthracene typically involves multi-step organic reactions. One common method includes the coupling of phenanthrene derivatives with anthracene units under specific conditions. The reaction often requires the use of catalysts such as palladium or nickel to facilitate the coupling process. The reaction conditions may include elevated temperatures and inert atmospheres to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While the industrial production methods for 10,10’-Di(phenanthren-9-yl)-9,9’-bianthracene are not widely documented, it is likely that similar synthetic routes are scaled up for larger production. This would involve optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
10,10’-Di(phenanthren-9-yl)-9,9’-bianthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups onto the phenanthrene or anthracene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride and may be carried out under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted phenanthrene and anthracene derivatives.
科学的研究の応用
10,10’-Di(phenanthren-9-yl)-9,9’-bianthracene has several scientific research applications, including:
Chemistry: The compound is studied for its unique electronic properties and potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: Research is ongoing to explore the compound’s interactions with biological molecules and its potential use in bioimaging and biosensing applications.
Medicine: The compound’s structural properties make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Its potential use in organic electronics and materials science makes it a valuable compound for developing new materials with advanced properties.
作用機序
The mechanism of action of 10,10’-Di(phenanthren-9-yl)-9,9’-bianthracene depends on its specific application. In organic electronics, the compound’s electronic properties allow it to function as a semiconductor, facilitating the transport of electrons or holes. In biological applications, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like π-π stacking or hydrogen bonding.
類似化合物との比較
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings, but with a different arrangement compared to anthracene.
9,10-Diphenylanthracene: A derivative of anthracene with phenyl groups attached at the 9 and 10 positions.
Uniqueness
10,10’-Di(phenanthren-9-yl)-9,9’-bianthracene is unique due to its complex structure, combining two anthracene units with a central phenanthrene moiety. This unique arrangement imparts distinct electronic and structural properties, making it a valuable compound for various scientific applications.
特性
CAS番号 |
333417-85-9 |
|---|---|
分子式 |
C56H34 |
分子量 |
706.9 g/mol |
IUPAC名 |
9-phenanthren-9-yl-10-(10-phenanthren-9-ylanthracen-9-yl)anthracene |
InChI |
InChI=1S/C56H34/c1-3-19-37-35(17-1)33-51(41-23-7-5-21-39(37)41)53-43-25-9-13-29-47(43)55(48-30-14-10-26-44(48)53)56-49-31-15-11-27-45(49)54(46-28-12-16-32-50(46)56)52-34-36-18-2-4-20-38(36)40-22-6-8-24-42(40)52/h1-34H |
InChIキー |
ZGQLHHXYTADPTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC2=CC=CC=C2C2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















